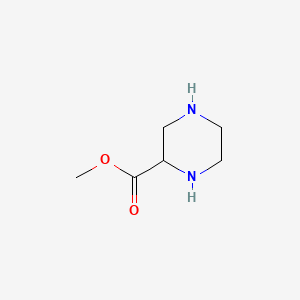

Methyl Piperazine-2-carboxylate

Übersicht

Beschreibung

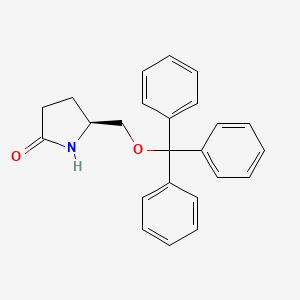

Methyl Piperazine-2-carboxylate is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. It is a derivative of piperazine and is commonly used in the synthesis of various pharmaceuticals and organic compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

“Methyl Piperazine-2-carboxylate” is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . For instance, it was used in the initial synthesis of Vilazodone , a medication used to treat depression.

Chemical Synthesis

Beyond the pharmaceutical realm, “Methyl Piperazine-2-carboxylate” finds applications in the broader field of chemical synthesis . Its unique structural features and reactivity make it a valuable reagent and building block for the creation of a diverse array of novel compounds .

Kinase Inhibitors

The piperazine moiety, which is a part of “Methyl Piperazine-2-carboxylate”, is often used in the synthesis of kinase inhibitors . These are drugs that inhibit certain types of protein kinases, which play a key role in the transmission of signals within cells and can become overactive in many diseases, including cancer.

Receptor Modulators

“Methyl Piperazine-2-carboxylate” is also used in the synthesis of receptor modulators . These are substances that have the ability to increase or decrease the activity of receptors in the body’s cells. They are used in a variety of medical therapies, from the treatment of depression to the management of autoimmune diseases.

Synthetic Methodologies

“Methyl Piperazine-2-carboxylate” is used in various synthetic methodologies, such as Buchwald–Hartwig amination, aromatic nucleophilic substitution, reductive amination, Finkelstein alkylation, and amide bond formation . These methods are widely used in organic chemistry for the synthesis of a variety of complex molecules.

Bioactive Compounds

The piperazine ring, a part of “Methyl Piperazine-2-carboxylate”, is frequently used in the synthesis of bioactive compounds . These compounds have effects on biological systems and are often used in pharmaceuticals and agrochemicals.

Wirkmechanismus

Target of Action

It is known that piperazine-containing compounds often interact with various protein targets, influencing their function .

Mode of Action

Piperazine derivatives are known to interact with their targets in various ways, potentially leading to changes in the target’s function .

Biochemical Pathways

Piperazine derivatives are known to influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

The piperazine moiety is often used in drug design to optimize the pharmacokinetic properties of the final molecule .

Result of Action

The effects would depend on the specific targets and pathways influenced by this compound .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of piperazine derivatives .

Eigenschaften

IUPAC Name |

methyl piperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-10-6(9)5-4-7-2-3-8-5/h5,7-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQZNBWVRPKMKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375153 | |

| Record name | Methyl Piperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl Piperazine-2-carboxylate | |

CAS RN |

2758-98-7 | |

| Record name | Methyl Piperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Methyl Piperazine-2-carboxylate interact with its target and what are the downstream effects?

A1: Methyl Piperazine-2-carboxylate (CHMA1004) functions as an activator of the METTL3/METTL14 complex, the key writer responsible for N6-methyladenosine (m6A) RNA methylation []. This methylation is a prevalent modification in eukaryotic mRNA, influencing mRNA splicing, transport, stability, and translation []. By activating METTL3/METTL14, CHMA1004 indirectly increases m6A methylation levels, leading to alterations in gene expression. The study specifically observed changes in the expression of genes related to dopamine neuron viability, neurodegeneration, and stress response pathways in the striatum of female rats following subchronic CHMA1004 treatment [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4-Methoxyphenyl)isoxazol-5-yl]methanol](/img/structure/B1585634.png)

![Calix[8]arene](/img/structure/B1585647.png)